

# Comparative Bioactivity Guide: ACTH (1-4) vs. ACTH (4-10)[1]

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## Compound of Interest

Compound Name: Acth (1-4)

Cat. No.: B7881232

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## Executive Summary

This guide provides a technical comparison of two distinct peptide fragments derived from Adrenocorticotrophic Hormone (ACTH): the N-terminal tetrapeptide **ACTH (1-4)** and the heptapeptide ACTH (4-10).[1]

While both sequences originate from the pro-opiomelanocortin (POMC) precursor, their bioactivity profiles diverge significantly. ACTH (4-10) is established as the "active core" responsible for the neurotrophic, behavioral, and melanotropic effects of the parent molecule, independent of steroidogenesis. In contrast, **ACTH (1-4)** has long been dismissed as bio-inactive in isolation; however, advanced application data reveals its role as a specific potentiator of melanocortin signaling (e.g.,

-MSH-induced grooming) and vasopressin-induced natriuresis.[1]

This guide delineates the structural causality behind these differences, supported by experimental protocols and mechanistic diagrams.

## Molecular Profile & Physicochemical Properties[1] [2][3][4][5]

The bioactivity of ACTH fragments is governed by Schwyzer's "Message-Address" concept. The full ACTH (1-39) molecule contains a "message" sequence (triggering the receptor) and an "address" sequence (binding affinity/specificity).[1]

Feature	ACTH (1-4)	ACTH (4-10)
Sequence	Ser-Tyr-Ser-Met	Met-Glu-His-Phe-Arg-Trp-Gly
Molecular Weight	~486.5 Da	~962.1 Da
Structural Role	N-terminal "Cap"	Conserved "Active Core" (Melanotropic Pharmacophore)
Key Residues	Ser1, Tyr2: Protection/Potentiation	His6-Phe7-Arg8-Trp9: Essential for Receptor Activation
Solubility	Water/Saline soluble	Water/Saline soluble (pH dependent)
Primary Bioactivity	Modulator/Potentiator (No direct agonism)	Agonist (Behavioral/Melanotropic)

## Functional Bioactivity Analysis Neurotrophic & Behavioral Effects

ACTH (4-10) is the primary fragment responsible for the CNS effects of ACTH. It crosses the blood-brain barrier and influences learning and memory processes without stimulating the adrenal cortex.

- ACTH (4-10): Delays the extinction of active avoidance behavior.[1] It facilitates selective attention and visual memory in human subjects.
- **ACTH (1-4)**: Does not exhibit independent activity in avoidance paradigms.[1] However, it acts as a modulator. In grooming assays, intracerebroventricular (ICV) administration of

**ACTH (1-4)** significantly potentiates the excessive grooming behavior induced by

-MSH, despite having no effect when administered alone.[1]

## Melanotropic Activity (MC1R)

The "HFRW" (His-Phe-Arg-Trp) motif found in residues 6-9 is the universal pharmacophore for melanocortin receptors.[1]

- **ACTH (4-10)**: Contains the intact HFRW motif.[1] It acts as a weak agonist at the MC1R (Melanocortin 1 Receptor), causing melanophore dispersion (skin darkening) in amphibian models, though with significantly lower potency than

-MSH.[1]

- **ACTH (1-4)**: Lacks the HFRW pharmacophore.[1] It is completely inactive in inducing melanophore dispersion in isolation.

## Steroidogenic Potential (MC2R)

Neither fragment stimulates cortisol/corticosterone release.[1]

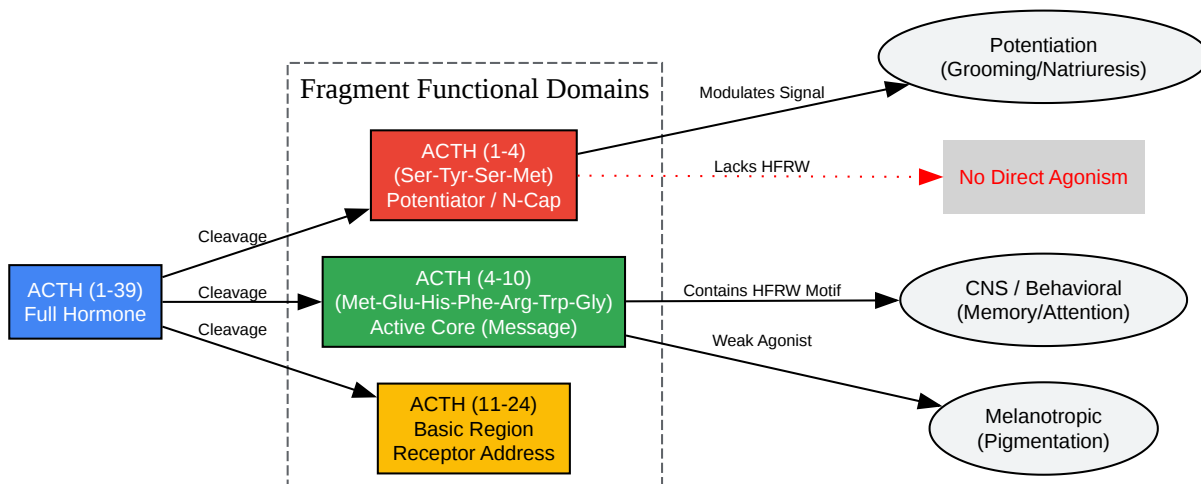
- Mechanism: Activation of the MC2R (adrenal receptor) requires the basic "address" sequence (Lys-Lys-Arg-Arg) found in residues 15-18.[1] Since both 1-4 and 4-10 lack this region, they are non-steroidogenic.[1] This makes ACTH (4-10) an ideal candidate for CNS therapeutics where adrenal stimulation is a side effect to be avoided.[1]

## Mechanistic Pathways (Visualization)

The following diagrams illustrate the structural logic of ACTH fragmentation and the distinct signaling outcomes.

### Diagram 1: Schwyzer's Message-Address Concept

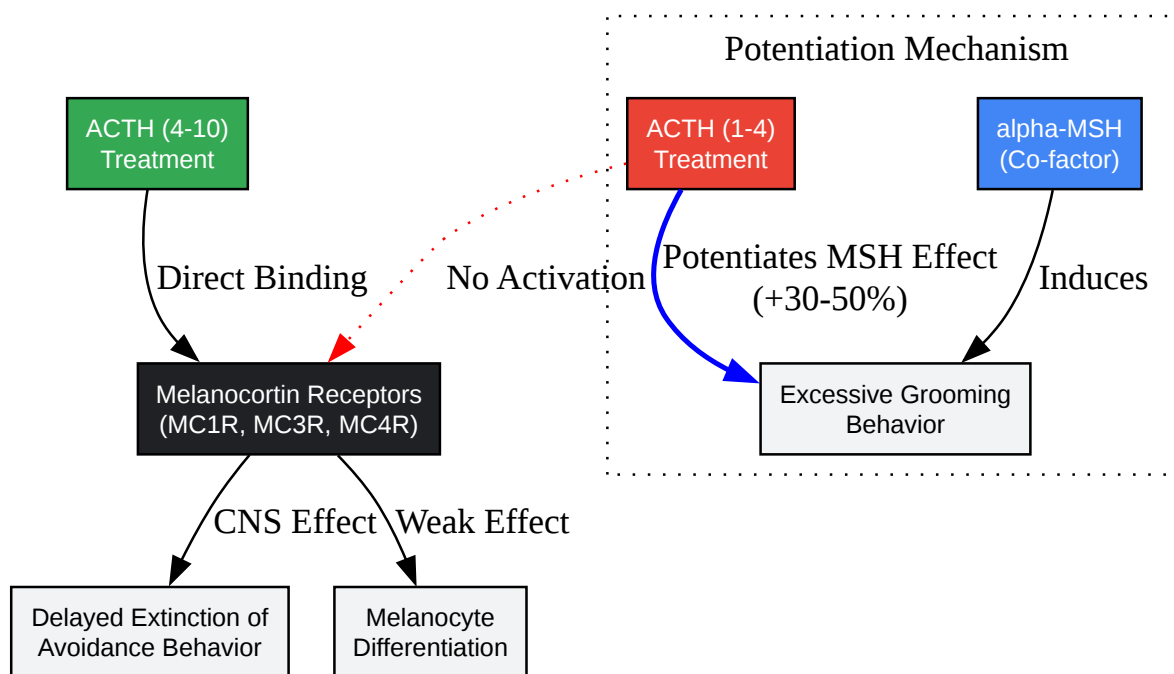
This diagram visualizes why 4-10 retains activity while 1-4 loses direct agonism.[1]



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Caption: Structural decomposition of ACTH showing the "Active Core" (4-10) responsible for direct signaling versus the "Potentiator" role of the N-terminus (1-4).[1]

## Diagram 2: Signaling & Behavioral Outcomes[1]



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Caption: Functional pathways showing ACTH (4-10) as a direct agonist and **ACTH (1-4)** as a context-dependent potentiator of

-MSH.

## Experimental Protocols

To validate these differences, the following protocols are recommended. These are self-validating systems where negative controls (saline) and positive controls (

-MSH) are critical.[1]

### Protocol A: Active Avoidance Extinction (Testing ACTH 4-10)

Objective: To demonstrate the effect of ACTH (4-10) on memory retention/retrieval.

- Subjects: Male Wistar rats (180-200g).
- Apparatus: Pole-jumping avoidance box with grid floor (shock stimulus) and a vertical pole (safety).[1]
- Acquisition Phase (Days 1-3):
  - Conditioned Stimulus (CS): Light signal for 5 sec.[1]
  - Unconditioned Stimulus (UCS): Foot shock (0.2 mA) if the rat does not jump onto the pole within 5 sec.
  - Train animals for 10 trials/day until they reach >80% avoidance rate (jumping before shock).
- Extinction Phase (Day 4):
  - Treatment: Inject ACTH (4-10) (10  $\mu$ g/rat, s.c.) or Saline 1 hour before testing.[1]
  - Run 10 trials without the UCS (shock).

- Measure: Latency to jump and number of avoidance responses.
- Expected Result: Saline group will stop jumping (extinction) rapidly. ACTH (4-10) group will continue jumping (delayed extinction), indicating enhanced attention/memory trace maintenance.[\[1\]](#)

## Protocol B: Melanophore Dispersion Assay (Comparative Potency)

Objective: To compare the intrinsic melanotropic activity.

- Tissue: Skin patches from *Anolis carolinensis* (lizard) or *Xenopus laevis* (frog).[\[1\]](#)
- Preparation: Incubate skin pieces in Ringer's solution until melanophores are aggregated (skin is light green/pale).[\[1\]](#)
- Treatment:
  - Group A:
    - MSH (Positive Control, M).[\[1\]](#)
  - Group B: ACTH (4-10) (Range: M to M).[\[1\]](#)
  - Group C: **ACTH (1-4)** (Range: M to M).[\[1\]](#)
- Measurement: Measure change in reflectance (skin darkening) using a reflectometer over 60 minutes.
- Expected Result:

- -MSH: Full dispersion (Dark skin).[1]
- ACTH (4-10): Partial dispersion, requires higher concentration (less potent than MSH).[1]
- **ACTH (1-4)**: No change (remains pale), confirming lack of direct agonism.[1]

## Protocol C: Grooming Potentiation Assay (Testing ACTH 1-4)

Objective: To verify the specific potentiating role of **ACTH (1-4)**.[\[1\]](#)

- Route: Intracerebroventricular (ICV) cannulation required.[\[1\]](#)
- Groups:
  - 1: Saline (Control).[\[1\]](#)
  - 2:
    - MSH (0.1 µg).[\[1\]](#)
  - 3: **ACTH (1-4)** (3 µg).[\[1\]](#)
  - 4:
    - MSH (0.1 µg) + **ACTH (1-4)** (3 µg).[\[1\]](#)
- Observation: Place rat in a glass observation cage. Score grooming behavior (washing, scratching, licking) every 15 seconds for 50 minutes.[\[1\]](#)
- Expected Result:
  - Group 3 (1-4 only) = Baseline grooming (same as Saline).[\[1\]](#)
  - Group 2 (MSH) = Increased grooming.[\[1\]](#)

- Group 4 (Combo) = Significantly higher grooming scores than Group 2, demonstrating potentiation.<sup>[1]</sup>

## Comparative Data Summary

Biological Endpoint	ACTH (1-4)	ACTH (4-10)	Reference Standard
Active Avoidance	Inactive	Delays Extinction	-MSH (Similar effect)
Melanocyte Dispersion	Inactive	Weak Agonist (potency)	-MSH (High potency)
Excessive Grooming	Inactive (Alone)	Inactive (Alone)	-MSH (Induces)
Grooming Potentiation	Active (Potentiates MSH)	Not typically cited as potentiator	N/A
Steroidogenesis	Inactive	Inactive	ACTH (1-24) (Full activity)
Natriuresis	Potentiates Vasopressin	Weak/Variable	-MSH

## References

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